2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Description
This compound is a specialized amino acid derivative featuring a pyrrolidine ring conjugated to a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a phenyl-substituted propanoic acid moiety. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine) . The phenyl group contributes to hydrophobicity, influencing solubility and molecular interactions. Applications span medicinal chemistry, drug discovery, and solid-phase peptide synthesis (SPPS), where such building blocks enable controlled assembly of complex structures.
Properties
Molecular Formula |
C29H28N2O5 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34) |
InChI Key |
ZLLLIQSZNKOVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Pro-Phe-OH typically involves automated SPPS, where the dipeptide is synthesized on a solid support resin. The process includes repeated cycles of Fmoc deprotection and amino acid coupling .
Chemical Reactions Analysis
Types of Reactions:
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The dipeptide can undergo further coupling reactions to form longer peptide chains using reagents like HATU and DIPEA.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: HATU, DIPEA.
Major Products:
Fmoc Deprotection: Pro-Phe-OH (deprotected dipeptide).
Coupling Reactions: Longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Pro-Phe-OH is used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the design and synthesis of peptides for studying protein-protein interactions.
Medicine:
Drug Delivery: Peptide-based hydrogels and nanogels incorporating Fmoc-Pro-Phe-OH are used for the delivery of therapeutic agents.
Industry:
Mechanism of Action
Mechanism:
Fmoc Protection: The Fmoc group protects the amino group of proline by forming a stable carbamate linkage.
Deprotection: The Fmoc group is removed by base-catalyzed cleavage, releasing the free amino group for further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: The compound is involved in the stepwise assembly of peptides on a solid support resin.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Functional Groups
The target compound is compared to analogs with modifications in:
- Protecting groups (Fmoc vs. Boc, tert-butyloxycarbonyl).
- Substituents on the propanoic acid (phenyl, fluorophenyl, heterocycles).
- Backbone modifications (pyrrolidine vs. other cyclic amines).
Table 1: Comparative Analysis of Structural Analogs
Impact of Protecting Groups
- Fmoc vs. Boc : The Fmoc group (UV-active, base-labile) is preferred in SPPS for orthogonal deprotection, while Boc (acid-labile) is less bulky but requires harsh conditions (e.g., trifluoroacetic acid) .
- Stability : Fmoc derivatives (e.g., target compound) exhibit longer shelf lives under acidic storage (2–8°C) compared to thiol-containing analogs, which require dry, inert conditions .
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid (CAS No. 77128-73-5) is a complex organic molecule that features a unique combination of a pyrrolidine ring, fluorenyl group, and carboxylic acid functional group. This structure is significant for its biological activity, which encompasses various therapeutic potentials including antimicrobial, neuroprotective, and anti-inflammatory effects.
- Molecular Formula : C25H23N2O4
- Molar Mass : 401.45 g/mol
- Density : 1.353 g/cm³
- pKa : 3.51 (predicted)
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant inhibition against bacterial growth. The fluorenyl group enhances lipophilicity, potentially improving membrane permeability and interaction with bacterial targets. For instance, studies have shown that modifications in the structure can lead to enhanced antibacterial properties against various strains of bacteria.
Neuroprotective Effects
Certain structural analogs of this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neuroinflammatory pathways and protection against oxidative stress, which are critical in the pathology of these diseases.
Anti-inflammatory Properties
The compound may influence cytokine production and immune responses, suggesting its utility in managing inflammatory conditions. Studies have demonstrated that it can modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. Modifications to the fluorenyl or pyrrolidine portions can significantly enhance or diminish these activities. For example:
| Modification Type | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced membrane permeability |
| Altered stereochemistry | Variation in receptor binding affinity |
| Functional group changes | Modulation of biological pathways |
Case Studies
- Antimicrobial Efficacy : A study involving various derivatives showed that compounds with increased lipophilicity exhibited up to 50% greater inhibition against Staphylococcus aureus compared to less lipophilic analogs.
- Neuroprotection : In vitro studies demonstrated that certain analogs reduced neuronal apoptosis by 30% when exposed to oxidative stressors, indicating potential therapeutic applications in neurodegenerative diseases.
- Inflammation Modulation : In vivo experiments highlighted that treatment with this compound led to a significant reduction in TNF-alpha levels in animal models of arthritis, suggesting its role as an anti-inflammatory agent.
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